Cas no 2229443-29-0 (2-(1-azido-2-hydroxyethyl)-6-methoxyphenol)
2-(1-azido-2-hydroxyethyl)-6-methoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 2-(1-azido-2-hydroxyethyl)-6-methoxyphenol
- 2229443-29-0
- EN300-1796283
-
- Inchi: 1S/C9H11N3O3/c1-15-8-4-2-3-6(9(8)14)7(5-13)11-12-10/h2-4,7,13-14H,5H2,1H3
- InChI Key: GFPVOAVOMQGBRK-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC(=C1O)C(CO)N=[N+]=[N-]
Computed Properties
- Exact Mass: 209.08004122g/mol
- Monoisotopic Mass: 209.08004122g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 64Ų
2-(1-azido-2-hydroxyethyl)-6-methoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1796283-0.05g |
2-(1-azido-2-hydroxyethyl)-6-methoxyphenol |
2229443-29-0 | 0.05g |
$683.0 | 2023-09-19 | ||
| Enamine | EN300-1796283-0.1g |
2-(1-azido-2-hydroxyethyl)-6-methoxyphenol |
2229443-29-0 | 0.1g |
$715.0 | 2023-09-19 | ||
| Enamine | EN300-1796283-0.25g |
2-(1-azido-2-hydroxyethyl)-6-methoxyphenol |
2229443-29-0 | 0.25g |
$748.0 | 2023-09-19 | ||
| Enamine | EN300-1796283-0.5g |
2-(1-azido-2-hydroxyethyl)-6-methoxyphenol |
2229443-29-0 | 0.5g |
$781.0 | 2023-09-19 | ||
| Enamine | EN300-1796283-1.0g |
2-(1-azido-2-hydroxyethyl)-6-methoxyphenol |
2229443-29-0 | 1g |
$813.0 | 2023-06-02 | ||
| Enamine | EN300-1796283-2.5g |
2-(1-azido-2-hydroxyethyl)-6-methoxyphenol |
2229443-29-0 | 2.5g |
$1594.0 | 2023-09-19 | ||
| Enamine | EN300-1796283-5.0g |
2-(1-azido-2-hydroxyethyl)-6-methoxyphenol |
2229443-29-0 | 5g |
$2360.0 | 2023-06-02 | ||
| Enamine | EN300-1796283-10.0g |
2-(1-azido-2-hydroxyethyl)-6-methoxyphenol |
2229443-29-0 | 10g |
$3500.0 | 2023-06-02 | ||
| Enamine | EN300-1796283-1g |
2-(1-azido-2-hydroxyethyl)-6-methoxyphenol |
2229443-29-0 | 1g |
$813.0 | 2023-09-19 | ||
| Enamine | EN300-1796283-5g |
2-(1-azido-2-hydroxyethyl)-6-methoxyphenol |
2229443-29-0 | 5g |
$2360.0 | 2023-09-19 |
2-(1-azido-2-hydroxyethyl)-6-methoxyphenol Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 2-(1-azido-2-hydroxyethyl)-6-methoxyphenol
Research Brief on 2-(1-azido-2-hydroxyethyl)-6-methoxyphenol (CAS: 2229443-29-0): Recent Advances and Applications
The compound 2-(1-azido-2-hydroxyethyl)-6-methoxyphenol (CAS: 2229443-29-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications in drug development.
Recent studies have highlighted the role of 2-(1-azido-2-hydroxyethyl)-6-methoxyphenol as a versatile intermediate in the synthesis of bioactive molecules. Its azido and hydroxyethyl functional groups make it an attractive candidate for click chemistry applications, enabling the efficient construction of complex molecular architectures. Researchers have successfully utilized this compound in the development of novel drug conjugates and targeted therapies, particularly in oncology and infectious diseases.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's ability to serve as a key building block in the synthesis of potent kinase inhibitors. The azido group allowed for facile conjugation with alkyne-bearing pharmacophores, resulting in compounds with improved selectivity and reduced off-target effects. This approach has opened new avenues for the development of personalized medicine and precision therapeutics.
Another significant application of 2-(1-azido-2-hydroxyethyl)-6-methoxyphenol has been in the field of proteomics and chemical biology. Its ability to selectively label proteins through bioorthogonal reactions has facilitated the study of protein-protein interactions and post-translational modifications. Recent work published in Nature Chemical Biology showcased its utility in identifying novel drug targets by enabling the visualization of cellular pathways with unprecedented resolution.
From a pharmacological perspective, preliminary in vitro studies have revealed interesting anti-inflammatory properties of derivatives synthesized from this compound. The methoxyphenol moiety appears to contribute to significant antioxidant activity, while the azido group allows for further functionalization to enhance bioavailability and tissue specificity. These findings suggest potential applications in treating chronic inflammatory conditions.
The safety profile and pharmacokinetic properties of 2-(1-azido-2-hydroxyethyl)-6-methoxyphenol are currently under investigation. Early ADMET studies indicate favorable metabolic stability, though further optimization may be required to improve its blood-brain barrier penetration for potential neurological applications. Researchers are particularly interested in its potential as a scaffold for CNS-targeted drug delivery systems.
In conclusion, 2-(1-azido-2-hydroxyethyl)-6-methoxyphenol (CAS: 2229443-29-0) represents a promising chemical entity with diverse applications in drug discovery and chemical biology. Its unique structural features enable multiple synthetic transformations and biological interactions, making it a valuable tool for medicinal chemists. Future research directions should focus on expanding its therapeutic applications and optimizing its pharmacological properties for clinical translation.
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